[2-(Methylamino)ethyl](2,2,2-trifluoroethyl)amine dihydrochloride
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Overview
Description
2-(Methylamino)ethylamine dihydrochloride is a chemical compound with the molecular formula C5H12ClF3N2 and a molecular weight of 192.61 g/mol . This compound is known for its unique chemical structure, which includes both a methylamino group and a trifluoroethyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethylamine dihydrochloride typically involves the reaction of 2-(methylamino)ethanol with 2,2,2-trifluoroethylamine under acidic conditions to form the dihydrochloride salt. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with hydrochloric acid being used to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of 2-(Methylamino)ethylamine dihydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-(Methylamino)ethylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylamino)ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)ethylamine dihydrochloride
- 2-(Methylamino)ethylamine dihydrochloride
- 2-(Methylamino)ethylamine dihydrochloride
Uniqueness
The presence of the trifluoroethyl group in 2-(Methylamino)ethylamine dihydrochloride imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. These properties distinguish it from similar compounds and make it a valuable tool in various research applications .
Properties
IUPAC Name |
N-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2.2ClH/c1-9-2-3-10-4-5(6,7)8;;/h9-10H,2-4H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDUIONFSKDCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNCC(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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